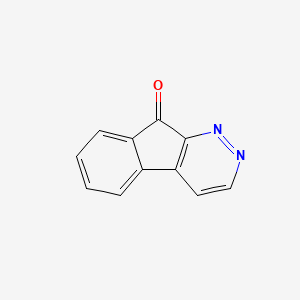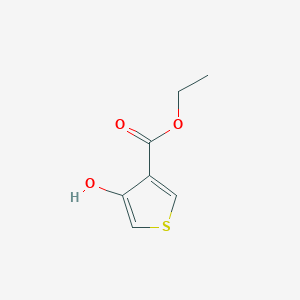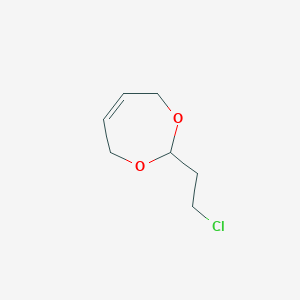
Guanidine, N,N-diethyl-N',N''-diphenyl-
Vue d'ensemble
Description
Guanidine, N,N-diethyl-N’,N’'-diphenyl- is a derivative of guanidine . Guanidine is a strong organic base that is used in the production of plastics and explosives . It is also a dermatological sensitizer and allergen .
Synthesis Analysis
The synthesis of guanidines, including Guanidine, N,N-diethyl-N’,N’'-diphenyl-, can be achieved through various methods. One efficient method involves the guanylation of various amines with cyanamide in the presence of catalytic amounts of scandium (III) triflate under mild conditions in water . Another method involves the use of simple lanthanide amides as highly efficient catalysts for the guanylation of both aromatic and secondary amines .Molecular Structure Analysis
The molecular structure of Guanidine, N,N-diethyl-N’,N’'-diphenyl- is C13H13N3 . The 3D structure may be viewed using Java or Javascript .Chemical Reactions Analysis
Guanidine, N,N-diethyl-N’,N’'-diphenyl- can undergo various chemical reactions. For instance, it can be produced by direct reaction of alkyl guanidines with acids, alkyl halides followed by anion exchange, or alkyl guanidines with halide-free alkylating agents such as dimethyl sulphate .Physical And Chemical Properties Analysis
The molecular weight of Guanidine, N,N-diethyl-N’,N’'-diphenyl- is 211.2624 . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
Organocatalysis and Precursor Synthesis
Guanidines play a pivotal role in organocatalysis. Their unique reactivity and basicity make them excellent catalysts for various reactions. Specifically, 1,1-diethyl-2,3-diphenylguanidine can serve as a precursor for synthesizing other guanidines. Researchers have developed a sequential one-pot approach to obtain diverse N,N′-disubstituted guanidines from N-chlorophthalimide , isocyanides , and amines via previously unprecedented N-phthaloylguanidines . This method offers straightforward access to a wide range of guanidine derivatives with yields of up to 81%. The mild reaction conditions and broad substrate scope enhance its applicability.
Rubber Additives and Environmental Exposure
1,1-diethyl-2,3-diphenylguanidine: 1,1-diethyl-2,3-diphenylguanidine is commonly used as a rubber additive in vulcanization processes . It improves the mechanical properties of rubber products such as tires, shoes, and gloves. However, with the aging of rubber materials, these compounds are gradually released into the environment. Recent studies have detected in indoor dust and human urine samples. In children’s urine, it was found with a detection frequency of 73% and a median concentration of 0.05 ng/mL. Adults also showed traces of this compound in their urine . Understanding its environmental fate and exposure pathways is crucial for risk assessment.
Allergenic Patch Testing
1,1-diethyl-2,3-diphenylguanidine: is approved for use in allergenic epicutaneous patch tests. These tests aid in diagnosing allergic contact dermatitis (ACD) in individuals aged 6 years and older . By assessing skin reactions, clinicians can identify sensitivities to this compound and other allergens.
Supramolecular Chemistry and Solubility Enhancement
Researchers have explored the supramolecular design of water-soluble complexes involving diphenylguanidine . These complexes, formed with cyclodextrin polymers, enhance the solubility of diphenylguanidine and improve its applicability in various contexts . Such studies contribute to our understanding of guanidine-based materials and their potential applications.
Mécanisme D'action
Target of Action
It’s known that guanidines play key roles in various biological functions . They also serve as valuable scaffolds in organocatalysis .
Mode of Action
It’s known that diphenylguanidine is used as an accelerator in the vulcanization of rubber . In the context of biochemistry, some diphenyl guanidinium derivatives showed correlation between their DNA-binding affinity and their in vitro and in vivo antitrypanosomal activity, suggesting that DNA minor groove binding could be a mechanism of action of these compounds .
Biochemical Pathways
Guanidines are known to be involved in various biochemical processes .
Result of Action
It’s known that diphenylguanidine is a dermatological sensitizer and allergen . Sensitivity to diphenylguanidine may be identified with a clinical patch test .
Action Environment
It’s known that substances originating from tire wear particles, a byproduct of vehicle activity, can spread extensively and pervade diverse environments . This suggests that environmental factors could potentially influence the action of compounds like 1,1-diethyl-2,3-diphenylguanidine.
Safety and Hazards
While specific safety and hazard information for Guanidine, N,N-diethyl-N’,N’'-diphenyl- was not found in the search results, it’s important to note that guanidine is a strong organic base and is used in the production of plastics and explosives . Therefore, it should be handled with care, ensuring adequate ventilation, avoiding dust formation, and avoiding contact with skin, eyes, or clothing .
Propriétés
IUPAC Name |
1,1-diethyl-2,3-diphenylguanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3/c1-3-20(4-2)17(18-15-11-7-5-8-12-15)19-16-13-9-6-10-14-16/h5-14H,3-4H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZQQUJBXZSKDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=NC1=CC=CC=C1)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60387980 | |
| Record name | Guanidine, N,N-diethyl-N',N''-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60387980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Guanidine, N,N-diethyl-N',N''-diphenyl- | |
CAS RN |
101577-97-3 | |
| Record name | Guanidine, N,N-diethyl-N',N''-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60387980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



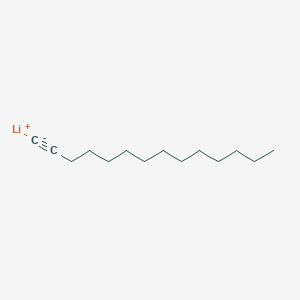

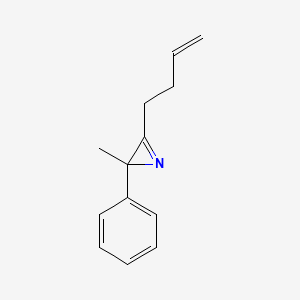

![Pyrazolo[1,5-a]pyridine-3-carbonitrile, 2-(methylthio)-](/img/structure/B3044954.png)
![9H-indeno[2,1-c]pyridazine](/img/structure/B3044957.png)
